1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Description
1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a cyano (-CN) group at the 3-position of the phenyl ring attached to the pyrazole core. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their versatile reactivity and structural diversity .
Properties
IUPAC Name |
1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGSCHXHJPQPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Reagents :
- 3-Cyanophenylhydrazine
- Ethyl 3-oxohexanoate (for propyl substitution)
Conditions :
- Acidic catalyst (e.g., H₂SO₄ or HCl)
- Solvent: Ethanol or methanol
- Temperature: Reflux (70–80°C)
- Duration: 6–12 hours
Mechanism :
The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group. Cyclization and dehydration yield the pyrazole ring.
Intermediate :
Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate is typically obtained at this stage.
Ester Hydrolysis to Carboxylic Acid
The critical step in synthesizing the target compound is the hydrolysis of the methyl ester group. Two primary methods are employed:
Basic Hydrolysis
Reagents :
- Aqueous LiOH or NaOH
- Co-solvent: Methanol, ethanol, or isopropanol
Conditions :
- Temperature: Reflux (60–80°C)
- Duration: 12–24 hours
- Workup: Acidification with HCl to pH 2–3
Example Protocol :
Acidic Hydrolysis
Reagents :
- Concentrated HCl or H₂SO₄
Conditions :
- Solvent: Water or dioxane
- Temperature: 100–120°C
- Duration: 6–8 hours
Limitations :
Risk of nitrile group hydrolysis under strong acidic conditions, necessitating careful temperature control.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are preferred to batch processes:
Advantages :
- Enhanced heat/mass transfer
- Higher reproducibility
- Reduced reaction times (4–6 hours for cyclocondensation)
Catalyst Optimization :
Immobilized acid catalysts (e.g., sulfonated silica) improve recovery and reduce waste.
Data Tables
Table 1 : Comparison of Hydrolysis Methods
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
|---|---|---|
| Reagent | LiOH/NaOH | HCl/H₂SO₄ |
| Solvent | MeOH/H₂O | H₂O/dioxane |
| Temperature | 60–80°C | 100–120°C |
| Yield | 90–95% | 80–85% |
| Purity | >98% | 90–95% |
| Side Reactions | Minimal | Nitrile hydrolysis |
Table 2 : Optimization of Cyclocondensation
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | H₂SO₄ (5 mol%) | Maximizes ring closure |
| Solvent | Ethanol | Enhances solubility |
| Time | 8–10 hours | Balances completion vs. degradation |
Challenges and Mitigation Strategies
Nitrile Stability :
Byproduct Formation :
Purification :
- Recrystallization from ethanol/water mixtures improves purity (>99%).
Chemical Reactions Analysis
Esterification and Functional Group Interconversion
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:
- Methyl ester formation : Treatment with methanol and sulfuric acid yields the corresponding methyl ester, a precursor for further derivatization.
- Thioester synthesis : Reaction with 2-mercaptopyridine in the presence of EDCI/HOBt forms pyridyl thioesters, enabling subsequent amide bond formation .
Reaction Table
Amide Bond Formation
The carboxylic acid participates in amidation via coupling reagents:
- Primary/Secondary amines : Reactions with amines (e.g., benzylamine, aniline) using EDCI/HOBt or POCl<sub>3</sub>-DMF yield carboxamides .
- Urea derivatives : Condensation with methylurea forms urea-linked pyrazole-carboxamides .
Example Reaction Pathway
Decarboxylation Reactions
Under basic or catalytic conditions, the carboxylic acid undergoes decarboxylation:
- Copper-catalyzed decarboxylation : Heating with CuO and NaOH at 120°C removes CO<sub>2</sub>, yielding 3,5-bis(haloalkyl)pyrazole derivatives .
Key Observation
- Decarboxylation selectivity depends on substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .
Functionalization of the Cyano Group
The 3-cyanophenyl moiety enables additional transformations:
- Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) converts the nitrile to an amine, forming 1-(3-aminophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid.
- Hydrolysis : Acidic or basic conditions hydrolyze the nitrile to a carboxylic acid, though this is less common due to steric hindrance.
Cyclocondensation and Heterocycle Formation
The pyrazole core participates in cyclocondensation reactions:
- Vilsmeier–Haack reaction : Forms 4-formylpyrazole derivatives when treated with POCl<sub>3</sub>/DMF, enabling further functionalization .
- Hydrazide formation : Reaction with hydrazine yields hydrazide intermediates for antitumor agent synthesis .
Biological Activity of Derivatives
Derivatives exhibit notable pharmacological properties:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is with a molecular weight of approximately 230.27 g/mol. The compound features a pyrazole ring structure, which is known for its biological activity.
Agricultural Applications
Fungicidal Activity
One of the primary applications of this compound is as a fungicide. Research indicates that this compound can be part of fungicide mixtures, demonstrating synergistic effects when combined with other active ingredients. For example, it has been shown to enhance the efficacy of certain azole fungicides, which are commonly used in crop protection against fungal diseases .
Case Study: Efficacy Against Specific Fungal Pathogens
In a study assessing the effectiveness of various fungicides against Fusarium species, formulations containing this compound exhibited significant reductions in fungal growth compared to untreated controls. The results indicated that the compound not only inhibited spore germination but also reduced mycelial growth, suggesting its potential as a key ingredient in agricultural fungicides.
Pharmaceutical Applications
Potential Anticancer Agent
Recent studies have explored the potential anticancer properties of this compound. Preliminary in vitro tests have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the inhibition of specific signaling pathways that are critical for cancer cell survival .
Case Study: In Vitro Testing on Cancer Cell Lines
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent response, with higher concentrations leading to increased rates of apoptosis. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both agriculture and pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and human health.
Findings from Toxicological Assessments
Toxicity studies indicate that while the compound exhibits antifungal and anticancer properties, it also demonstrates low toxicity towards beneficial insects and mammals at recommended application rates. This characteristic makes it an attractive candidate for integrated pest management strategies .
Mechanism of Action
The mechanism of action of 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyanophenyl and carboxylic acid groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The primary structural variation among pyrazole-4-carboxylic acid derivatives lies in the substituents on the phenyl ring. Below is a comparison of key analogs:
*Calculated based on molecular formula.
Key Observations:
- Solubility: The cyano group may reduce aqueous solubility compared to hydroxyethyl or hydroxyphenyl analogs (e.g., 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, as in ), which benefit from hydrophilic -OH groups .
- Market Availability : Chlorinated derivatives (4-Cl, 3,5-diCl) are more commercially accessible, while methyl-substituted variants are discontinued .
Biological Activity
1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This compound, characterized by its unique molecular structure, exhibits various biological properties that make it a candidate for further research and development.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazole ring with a propyl group at position 5 and a cyanophenyl group at position 1. The presence of these substituents is believed to enhance its biological activity through specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 253.27 g/mol |
| Structure | Pyrazole derivative |
| Functional Groups | Carboxylic acid, cyano |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
A study reported that the compound demonstrated IC50 values in the micromolar range against specific cancer types, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The selectivity index for COX-2 inhibition was notably high, suggesting that it could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammation, further supporting its potential therapeutic applications .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, there are indications of antimicrobial activity. Preliminary studies suggest that this compound may exhibit efficacy against certain bacterial strains, although further research is necessary to fully elucidate this aspect .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound's carboxylic acid group allows it to form hydrogen bonds with active sites on enzymes such as COX, enhancing its inhibitory effects.
- Receptor Binding : The cyanophenyl group may facilitate π-π stacking interactions with aromatic residues in protein structures, potentially increasing binding affinity and specificity .
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Study : A study involving multiple cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM.
- Anti-inflammatory Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating strong anti-inflammatory effects.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, K₂CO₃ is widely used as a base catalyst in nucleophilic reactions between aryl halides and phenols to form intermediates like 5-chloro-3-methylpyrazole-4-carbaldehyde . Solvent systems such as DCM/DMF (1:1) with coupling reagents (e.g., Oxyma) can improve reaction efficiency . Purification via column chromatography and recrystallization in ethanol is recommended to isolate the final product. Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometric ratios of substituents (e.g., propyl vs. cyanophenyl groups) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : To confirm proton environments (e.g., propyl chain integration) and aromatic ring substitution patterns .
- FTIR : Identifies key functional groups, such as the carboxylic acid (-COOH) stretch (~1700 cm⁻¹) and nitrile (-CN) absorption (~2200 cm⁻¹) .
- X-ray crystallography : Resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the cyanophenyl and propyl substituents .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking studies can predict interactions between the pyrazole core and biological targets. For example:
- Reaction path search methods : ICReDD employs quantum calculations to optimize reaction conditions and predict substituent effects on reactivity .
- QSAR modeling : Correlates electronic properties (e.g., Hammett constants of the cyanophenyl group) with bioactivity. Chlorinated analogs show enhanced receptor binding due to increased lipophilicity and steric effects .
- Molecular dynamics simulations : Assess stability of the carboxylic acid group in physiological environments, informing prodrug strategies .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Key approaches include:
- Replication studies : Standardize assay protocols (e.g., fixed concentrations, cell lines) to minimize variability .
- HPLC purity analysis : Ensure >95% purity to exclude confounding effects from synthetic byproducts .
- In silico validation : Use tools like PubChem’s BioActivity data to cross-reference activity trends across structurally similar compounds .
Q. How can reaction engineering improve scalability for pyrazole-carboxylic acid synthesis?
- Methodological Answer :
- Membrane separation technologies : Enhance purification efficiency by isolating intermediates via nanofiltration .
- Microreactor systems : Enable precise control of exothermic reactions (e.g., nitrile group introduction) to prevent decomposition .
- Process simulation : Tools like Aspen Plus model solvent recovery and waste minimization, critical for sustainable scale-up .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for pyrazole-carboxylic acids?
- Methodological Answer : Solubility discrepancies stem from:
- pH-dependent ionization : The carboxylic acid group’s pKa (~4.5) drastically affects aqueous solubility. Studies conducted at pH < 2 (fully protonated) vs. pH 7.4 (ionized) yield divergent results .
- Crystallinity vs. amorphous forms : X-ray data shows crystalline derivatives (e.g., cyclohexyl-substituted analogs) have lower solubility than amorphous variants .
- Counterion selection : Sodium salts (used in some studies) improve solubility but may not be reported consistently .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
